molecular formula C14H13N3O2S B3855690 N-({N'-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide

N-({N'-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B3855690
M. Wt: 287.34 g/mol
InChI Key: OFXUXLFSHDRMJJ-CXUHLZMHSA-N
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Description

N-({N’-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation reaction between thiophene-2-carbaldehyde and N’-hydrazinecarbonylmethylbenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interact with DNA, proteins, and enzymes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The thiophene moiety and the Schiff base linkage play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of a thiophene ring and a benzamide moiety linked by a Schiff base. This unique structure allows it to form stable metal complexes and exhibit diverse biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-13(17-16-9-12-7-4-8-20-12)10-15-14(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,19)(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXUXLFSHDRMJJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({N'-[(E)-(Thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide

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